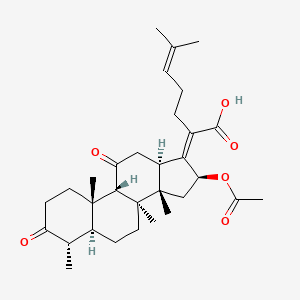

11-Keto fuidic Acid

Description

Overview of Fusidic Acid as a Parent Compound in Scientific Inquiry

Fusidic acid, first isolated from Fusidium coccineum in the early 1960s, serves as the foundational molecule for a significant body of scientific research. frontiersin.orgdrugfuture.com Its tetracyclic triterpenoid (B12794562) structure has been the subject of extensive structural modification and chemical synthesis studies. cjnmcpu.comfrontiersin.orgresearchgate.net As a parent compound, fusidic acid's biological activities, which include antibacterial, anti-inflammatory, and anticancer properties, have been thoroughly investigated. frontiersin.orgresearchgate.net

The core structure of fusidic acid features hydroxyl groups at the C-3 and C-11 positions and an acetoxy group at the C-16 position. drugfuture.comscbt.com These functional groups, along with the carboxylic acid side chain, have been key targets for chemical modification to explore and enhance the compound's therapeutic potential. frontiersin.org Research has demonstrated that modifications at these sites can significantly impact the antibacterial spectrum and potency of the resulting derivatives. frontiersin.orgmdpi.com

Fusidic acid's primary mechanism of action is the inhibition of protein synthesis in bacteria. drugbank.comnih.gov It binds to the elongation factor G (EF-G) on the ribosome, preventing the translocation of the peptidyl-tRNA and thereby halting peptide chain elongation. cjnmcpu.commdpi.com This distinct mode of action is a crucial reason for the continued interest in fusidic acid and its analogues, as it provides a valuable alternative in the face of rising antibiotic resistance. cjnmcpu.comnih.gov

Significance of 11-Keto Fusidic Acid within Fusidane Research

Among the numerous derivatives of fusidic acid, 11-keto fusidic acid holds particular importance in the field of fusidane research. This compound is characterized by the oxidation of the hydroxyl group at the 11-position to a keto group. google.com This structural change has been shown to influence the biological activity of the molecule. mdpi.com

The synthesis of 11-keto fusidic acid can be achieved through the oxidation of fusidic acid. google.com Research has also explored the synthesis of various derivatives of 11-keto fusidic acid, including those with modifications at the C-3 position. mdpi.comaip.org These studies aim to understand how combined structural changes affect the compound's interaction with its biological targets.

From a biological standpoint, 11-keto fusidic acid has demonstrated potent antibacterial activity. For instance, it has shown strong activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 0.078 μg/mL. medchemexpress.commedchemexpress.com Studies comparing 11-keto fusidic acid with other fusidic acid derivatives have provided valuable insights into the structure-activity relationships within this class of compounds. For example, research on 3-amino-substituted analogues has indicated that 11-keto acids can be more effective against S. aureus than their corresponding ester derivatives. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C31H44O6 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(2Z)-2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-4,8,10,14-tetramethyl-3,11-dioxo-2,4,5,6,7,9,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H44O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-22,25,27H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,25-,27-,29-,30-,31-/m0/s1 |

InChI Key |

XHWNFPOLQYKPKS-CNZZPSATSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CCC1=O)C)C(=O)C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)C(=O)CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

Synonyms |

3,11-diketofusidic acid 3,11-diketofusidic acid, sodium salt, (4alpha,8alpha,9beta,13alpha,14beta,16beta,17Z)-isome |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 11 Keto Fusidic Acid

Enzymatic Pathways in Fungal Production of Fusidic Acid Precursors

The fungal production of fusidic acid is a multi-step process involving a dedicated set of genes and enzymes that synthesize and tailor the initial triterpene precursor.

Role of Specific Gene Clusters (e.g., fus cluster)

The biosynthesis of fusidic acid is governed by a specific gene cluster, often referred to as the fus cluster. nih.govebi.ac.uk This cluster contains the genetic blueprint for the enzymes required to produce fusidic acid. It consists of eight genes, with six being conserved in the gene cluster for helvolic acid, a structurally related antibiotic. nih.govebi.ac.uk The initial step in the pathway is the cyclization of (3S)-2,3-oxidosqualene by an oxidosqualene cyclase, which is encoded by a gene within this cluster, to form the foundational tetracyclic triterpene structure. researchgate.netnih.gov The subsequent modifications are catalyzed by a series of enzymes also encoded by the fus cluster. cornell.edu The identification and heterologous expression of this gene cluster have been pivotal in understanding the biosynthetic pathway of fusidic acid. nih.gov

Characterization of Short-Chain Dehydrogenase/Reductase (SDR) Enzymes in Biosynthesis

Short-chain dehydrogenase/reductase (SDR) enzymes play a crucial role in the tailoring reactions of fusidic acid biosynthesis. nih.govcornell.edu The fus gene cluster notably contains two SDR genes, fusC1 and fusC2, which exhibit converse stereoselectivity in the 3-keto reduction step. nih.govebi.ac.uk This means they can produce different stereoisomers from the same precursor. Specifically, FusC1 is required for the production of fusidic acid. researchgate.net Another SDR, a HelC homologue, is involved in an unusual C-4 demethylation process. nih.gov This process is distinct from the typical sterol biosynthesis pathway and involves the conversion of intermediates to their corresponding decarboxylated products. nih.gov

Cytochrome P450 Enzymes in Oxidative Transformations

Cytochrome P450 (CYP450) enzymes are essential for the oxidative transformations that occur during the biosynthesis of fusidic acid and its precursors. researchgate.netcornell.edu The fusidane biosynthetic gene clusters contain conserved genes for at least three cytochrome P450 enzymes. oup.comnih.gov These enzymes catalyze various hydroxylation and oxidation reactions at different positions on the fusidane core structure. researchgate.net For instance, in the related helvolic acid pathway, three P450s (HelB1, HelB2, and HelB4) are involved in creating the fusidane skeleton from the initial triterpene alcohol. nih.gov In fusidic acid biosynthesis, the P450 enzyme FusB1 is specifically required. researchgate.net The combinatorial use of different P450 enzymes from various fusidane antibiotic pathways can lead to a diverse array of new fusidane analogues. nih.gov

Metabolic Conversion of Fusidic Acid to 11-Keto Fusidic Acid in Model Systems

Once produced, fusidic acid can be further metabolized into various derivatives, including 11-keto fusidic acid. This biotransformation has been observed in different biological systems.

Identification of Key Metabolites in Preclinical Models

In preclinical studies, several metabolites of fusidic acid have been identified. Early research on bile from a patient treated with fusidic acid revealed the presence of at least seven metabolites. Among these, small quantities of 3-keto fusidic acid were identified. In some fungal and bacterial systems, other keto-derivatives have been observed. For example, the dermatophyte Epidermophyton flocosum accumulates both 3-keto fusidic acid and 3,11-diketo fusidic acid. uni-osnabrueck.de The synthesis of 3,11-dioxo analogues of fusidic acid has been a starting point for creating new derivatives. mdpi.com Furthermore, the cultivation of Fusidium coccineum can yield derivatives where the hydroxy groups at the 3- and 11-positions are replaced by keto groups. google.com

Enzymatic Processes Involved in the Biotransformation to 11-Keto Fusidic Acid

Data Tables

Table 1: Key Genes in the Fusidic Acid Biosynthetic Cluster

| Gene | Enzyme Type | Function in Fusidic Acid Biosynthesis | Reference |

| fus cluster genes | Various | Contains the genetic code for the entire biosynthetic pathway. | nih.govebi.ac.uk |

| Oxidosqualene cyclase gene | Oxidosqualene cyclase | Catalyzes the initial cyclization of (3S)-2,3-oxidosqualene. | researchgate.netnih.gov |

| fusB1 | Cytochrome P450 | Essential for a specific oxidative step in the pathway. | researchgate.net |

| fusC1 | Short-Chain Dehydrogenase/Reductase (SDR) | Performs a stereoselective 3-keto reduction. | nih.govresearchgate.net |

| fusC2 | Short-Chain Dehydrogenase/Reductase (SDR) | Exhibits converse stereoselectivity to FusC1 in 3-keto reduction. | nih.govebi.ac.uk |

Table 2: Identified Metabolites of Fusidic Acid

| Metabolite | Position of Keto Group | Model System of Identification | Reference |

| 3-keto fusidic acid | C-3 | Human bile, Epidermophyton flocosum | uni-osnabrueck.de |

| 11-keto fusidic acid | C-11 | Fusidium coccineum cultivation | google.com |

| 3,11-diketo fusidic acid | C-3 and C-11 | Epidermophyton flocosum | uni-osnabrueck.de |

| Fusidic acid glucuronide | N/A (conjugate) | Human bile | |

| Dicarboxylic acid metabolite | N/A | Human bile |

Chemical Synthesis and Derivatization Strategies for 11 Keto Fusidic Acid Analogs

Total and Semisynthetic Approaches to the 11-Keto Fusidane Skeleton

The complex, sterically demanding structure of the fusidane skeleton, characterized by a unique chair-boat-chair conformation of its ABC-ring system, presents a considerable challenge for total synthesis. cjnmcpu.comfrontiersin.org While the total synthesis of a degradation tetracyclic product of fusidic acid and a formal total synthesis have been reported, these routes are often lengthy and complex. cjnmcpu.comresearchgate.net Consequently, semisynthesis, starting from the naturally abundant fusidic acid, remains the more practical and widely used approach for accessing the fusidane skeleton and its derivatives. uct.ac.za

Several strategies have been developed to construct the tricyclic and tetracyclic ring systems of fusidane-type antibiotics. cjnmcpu.com These include the use of a bicyclic transannular Diels-Alder reaction and an intermolecular/transannular Michael reaction cascade to stereoselectively prepare the core structure. cjnmcpu.comfrontiersin.org Rearrangement reactions of lanostane (B1242432) derivatives have also been employed to generate the fusidane skeleton. For instance, the BF3·Et2O-catalyzed rearrangement of a 9α,11α-epoxide of a 4β-demethyl-5α-lanostane derivative under specific conditions yielded a fusidenone, which possesses the characteristic carbon skeleton of fusidic acid. researchgate.net

Targeted Chemical Modifications at the 11-Keto Position

The 11-keto group serves as a key functional handle for further chemical modifications, enabling the synthesis of a diverse range of analogs. While the primary focus has often been on introducing the keto group itself, its subsequent reactions are crucial for derivatization. For example, the 11-keto function has been shown to be unreactive in certain reactions, such as the Fischer indole (B1671886) synthesis, where cyclization occurs selectively at the 3-keto position of a 3,11-diketo-benzylfusidate. aip.orgresearchgate.net This chemoselectivity allows for targeted modifications at other sites while preserving the 11-keto moiety.

Studies have also explored the relative reactivity of the 3- and 11-positions. For instance, in the presence of both a 3-keto and an 11-keto group, reductive amination can proceed with high chemo- and stereoselectivity at the C-3 position, leaving the C-11 keto group untouched before its subsequent reduction to a hydroxyl group. mdpi.comnih.gov This differential reactivity is a valuable tool in the synthesis of specifically substituted analogs.

Derivatization of Fusidic Acid to Yield 11-Keto Analogs

The most direct route to 11-keto fusidic acid analogs involves the chemical modification of fusidic acid itself. This typically involves oxidation of the C-11 hydroxyl group.

The conversion of the 11-hydroxyl group of fusidic acid to a keto group is a key transformation. google.com This oxidation can be achieved using various oxidizing agents. google.com For instance, chromic acid in acetic acid has been used to prepare 11-dehydrofusidic acid (another name for 11-keto fusidic acid). google.com The reaction conditions can be controlled to selectively oxidize the C-11 hydroxyl group. The resulting 11-keto fusidic acid can be isolated and purified using techniques like chromatography. google.com The reduction of 11-keto fusidic acid back to fusidic acid can be accomplished with reducing agents like sodium borohydride (B1222165), confirming the structural modification. google.com The presence of the 11-keto group has been noted to decrease the hydrophilicity of the molecule compared to fusidic acid. researchgate.net

For the synthesis of analogs modified at both the 3 and 11 positions, 3,11-dioxo derivatives are crucial intermediates. mdpi.com These can be prepared by oxidizing both the C-3 and C-11 hydroxyl groups of fusidic acid. google.com These diketones are valuable precursors for a variety of subsequent modifications. mdpi.comresearchgate.net For example, they can be used in reductive amination reactions to introduce amino groups at the C-3 position or in other reactions like the Fischer indole synthesis. aip.orgresearchgate.netmdpi.com The synthesis of these 3,11-dioxo derivatives is a known procedure and they serve as starting materials for creating a library of substituted analogs. mdpi.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| Fusidic acid | Chromic acid, Sodium acetate, Acetic acid | 11-dehydrofusidic acid | google.com |

| Fusidic acid | Oxidizing agent | 3,11-didehydrofusidic acid | google.comgoogle.com |

| 3,11-Dioxo fusidic acid analog | Phenylhydrazine (B124118), Acetic acid | 11-oxo-indole-substituted derivative | aip.orgresearchgate.net |

Oxidation Reactions to Introduce the 11-Keto Moiety

Advanced Synthetic Methodologies for Novel 11-Keto Fusidic Acid Derivatives

To expand the chemical diversity of 11-keto fusidic acid analogs, more advanced synthetic methods have been employed, with a particular focus on introducing nitrogen-containing functionalities.

Reductive amination is a powerful tool for synthesizing amino-substituted derivatives of 11-keto fusidic acid. researchgate.netresearchgate.net This reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The reaction of 3,11-dioxo analogs of fusidic acid with various primary and secondary amines in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield 3-amino substituted products. mdpi.comresearchgate.net Interestingly, the reaction often proceeds with high chemoselectivity, with the C-3 keto group reacting preferentially over the C-11 keto group. mdpi.comnih.gov In some cases, a catalyst such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) is used to facilitate the initial imine formation. mdpi.comnih.gov The choice of reducing agent can also influence the outcome of the reaction. mdpi.com These reductive amination strategies have been successfully used to synthesize a variety of 3-amino substituted 11-keto and 11-hydroxy fusidic acid derivatives. mdpi.comnih.govresearchgate.net

| Ketone Precursor | Amine | Reducing Agent/Catalyst | Product Type | Reference(s) |

| 3,11-Dioxo fusidic acid analog | Pyrazinecarboxamide | Ti(Oi-Pr)₄, NaBH₄ | 3β-amino-11α-hydroxy derivative | mdpi.comnih.gov |

| 3,11-Dioxo fusidic acid analog | n-Butylamine, Pyrrolidine, Benzylamine | NaBH(OAc)₃ | 11-oxo-3β-amino derivative | researchgate.net |

Fischer Reaction for Indole Derivative Synthesis

The Fischer indole synthesis is a well-established chemical reaction for producing the indole heterocyclic ring system from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) in an acidic environment. wikipedia.org This method has been successfully applied to the synthesis of novel indole derivatives of fusidic acid, a natural triterpenoid (B12794562) antibiotic. researchgate.netaip.orgnih.gov Specifically, research has focused on the reaction with 3,11-diketo-benzylfusidate, an oxidized form of fusidic acid. aip.orgresearchgate.net

The reaction between 3,11-diketo-benzylfusidate and phenylhydrazines demonstrates high chemoselectivity. aip.orgresearchgate.net The synthesis proceeds selectively at the 3-keto position of the fusidic acid backbone, leading to the formation of 2,3-fused indoles. aip.orgresearchgate.net Notably, the 11-keto group does not participate in the cyclization reaction. aip.orgresearchgate.net This selective reactivity allows for the targeted modification of the fusidic acid structure, introducing the indole moiety at a specific location.

The resulting 11-oxo-indole derivatives of fusidic acid benzyl (B1604629) ester have been identified as promising antimicrobial agents. aip.orgresearchgate.net Studies have shown that these synthesized compounds exhibit inhibitory activity against the growth of Staphylococcus aureus (MRSA, strain ATCC 43300) at concentrations comparable to that of the parent fusidic acid. researchgate.net Furthermore, these indole derivatives have been characterized as having relatively low cytotoxicity and minimal hemolytic effects at the tested concentrations. researchgate.netresearchgate.net

Detailed Research Findings

The synthesis of 11-oxo-indole and its chloro-substituted derivatives from the benzyl ester of fusidic acid has been reported. aip.org The reaction of the 3,11-diketone fusidic acid derivative with phenylhydrazine under Fischer reaction conditions resulted in the 11-oxo-indole-substituted derivative with a yield of 80%. aip.org

When reacting the diketone with 3-chlorophenylhydrazine under similar conditions, a mixture of two isomers, the 6"-chloro- and 4"-chlorobenzoates, was produced in a 3:2 ratio. aip.org The synthesized compounds have been characterized, and their potential as antimicrobial agents has been highlighted. aip.org

In 2020, Salimova et al. synthesized two new indole derivatives of fusidic acid using the Fischer reaction. nih.govfrontiersin.org These compounds demonstrated antimicrobial activity against MRSA (strain ATCC 43300) comparable to that of fusidic acid. nih.govfrontiersin.org

The table below summarizes the key findings from the synthesis of indole derivatives of 11-keto fusidic acid.

| Starting Material | Reagent | Product(s) | Yield | Key Findings | Reference |

| 3,11-diketo-benzylfusidate | Phenylhydrazine | 11-oxo-indole-substituted derivative | 80% | Reaction is chemoselective at the 3-keto position. | aip.org |

| 3,11-diketo-benzylfusidate | 3-chlorophenyl hydrazine | 6"-chloro- and 4"-chlorobenzoate isomers (3:2 ratio) | Not Specified | Formation of a mixture of regioisomers. | aip.org |

| Fusidic Acid Derivative | Phenylhydrazine | Two new indole derivatives | Not Specified | Antimicrobial activity comparable to fusidic acid against MRSA. | nih.govfrontiersin.org |

Structural Biology and Structure Activity Relationship Sar Studies of 11 Keto Fusidic Acid and Its Analogs

Conformational Analysis and Stereochemistry of the 11-Keto Fusidane Nucleus

The stereochemistry at key chiral centers is crucial. In fusidic acid, the hydroxyl groups at C-3 and C-11 are in the α-configuration (axial), and the acetoxy group at C-16 is in the β-configuration. pillbuys.comresearchgate.net The introduction of a ketone group at the C-11 position, creating 11-keto fusidic acid, significantly alters the local geometry and electronic properties of the C-ring. This modification replaces the axial hydroxyl group with a planar sp²-hybridized carbonyl group. mdpi.com

Impact of the 11-Keto Group on Molecular Conformation and Reactivity

The 11-keto group enhances the electrophilicity of the C-11 carbon, making it susceptible to nucleophilic attack. However, its reactivity is sterically hindered by the surrounding molecular architecture. pillbuys.com The chemical reactivity of adjacent positions is also modified. For instance, the formation of 9,11-anhydro derivatives through dehydration is a characteristic reaction, demonstrating the interplay between the C-9 and C-11 positions. cjnmcpu.com

Furthermore, the introduction of the 11-keto group alters the molecule's polarity. While it removes a hydrogen bond donor (the 11-OH group), the polarity of the carbonyl can still engage in dipole-dipole interactions. This change in physicochemical properties can influence solubility, membrane permeability, and binding affinity to the target protein. researchgate.net

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies of fusidic acid and its analogs have been extensive, aiming to understand the chemical features essential for antibacterial activity and to develop more potent derivatives.

Influence of the 11-Keto Group on Protein Synthesis Inhibition Efficacy

The primary mechanism of action for fusidic acid is the inhibition of bacterial protein synthesis by binding to elongation factor G (EF-G) on the ribosome, which stalls the translocation step. researchgate.netvulcanchem.com The modification of the C-11 position has been a key area of SAR studies. The conversion of the 11α-hydroxyl group to a ketone to form 11-keto fusidic acid has been shown to retain significant antibacterial activity. nih.govcjnmcpu.com

Effects of Substitutions at the C-3 Position on Biological Activity

The C-3 hydroxyl group is another critical site for modification in SAR studies. Unlike the C-11 position, modifications at C-3 can have varied and significant impacts on biological activity. Oxidation of the 3α-hydroxyl to a ketone (3-keto fusidic acid) often leads to a reduction in activity, suggesting the hydroxyl group plays an important role. cjnmcpu.com

However, the introduction of other substituents at the C-3 position has yielded promising results. For instance, the synthesis of 3-amino-substituted analogs, derived from 3,11-dioxo fusidic acid precursors, has been explored. mdpi.comnih.gov Reductive amination at the C-3 position can produce analogs with potent antibacterial activity, sometimes comparable to the parent fusidic acid. mdpi.com Interestingly, these reactions can be chemo- and stereoselective, with the 11-keto group often remaining unaffected while the C-3 configuration may be altered. nih.gov The introduction of bulky or charged groups, such as pyrazinecarboxamide or polyamine moieties, at C-3 has been shown to modulate the antimicrobial spectrum, in some cases even conferring activity against Gram-negative bacteria. mdpi.com

Table 1: Antimicrobial Activity of C-3 and C-11 Modified Fusidic Acid Analogs

| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Fusidic Acid | Parent Compound | S. aureus (MRSA) | ≤ 0.25 | mdpi.com |

| 11-Keto Fusidic Acid | 11-OH → =O | S. aureus | Comparable to Fusidic Acid | nih.govcjnmcpu.com |

| 3-Keto Fusidic Acid | 3-OH → =O | S. aureus | Reduced Activity | cjnmcpu.com |

| Pyrazinecarboxamide C-3 analog | 3-OH → 3β-amino-substituent, 11-OH | S. aureus (MRSA) | ≤ 0.25 | mdpi.com |

| Pyrrolidine C-3 analog | 3-OH → 3β-amino-substituent, 11-keto | S. aureus (MRSA) | 8.0 | mdpi.com |

Role of the Side Chain and C-Ring Modifications

The integrity and conformation of the C-17 side chain are paramount for the antimicrobial efficacy of fusidic acid. SAR studies have consistently shown that modifications to the C-21 carboxylic acid group, such as esterification, almost universally abolish activity. nih.govmdpi.com This indicates that the negatively charged carboxylate is a critical pharmacophore, likely involved in a key electrostatic interaction within the EF-G binding site. The orientation of the side chain, dictated by the Δ17(20) double bond, is also crucial for maintaining a bioactive conformation. researchgate.net

Modifications to the C-ring, beyond the 11-keto substitution, are generally not well-tolerated. The creation of a 9,11-anhydro derivative, which introduces a double bond and flattens the C-ring, typically reduces antibacterial activity. cjnmcpu.com This suggests that the specific puckered conformation of the fusidane core, influenced by the substituents at C-9 and C-11, is essential for fitting into the EF-G binding pocket. vulcanchem.com Similarly, modifications to the 16-acetoxy group can be made, but often with a loss of potency, although some analogs have shown comparable activity. nih.gov

Molecular Docking and Computational Chemistry Approaches in SAR Elucidation

Molecular docking and computational chemistry have become invaluable tools for understanding the SAR of fusidic acid and its analogs, including 11-keto fusidic acid. These methods provide a three-dimensional, atomistic view of how these compounds interact with their target, EF-G. mdpi.com

Docking studies have been used to model the binding of various fusidic acid derivatives into the ligand-binding domain of EF-G. mdpi.com These models can rationalize experimental SAR data. For example, computational analyses can illustrate why the C-21 carboxylic acid is essential by showing its predicted interactions with key residues in the binding pocket. They can also help explain the retained activity of 11-keto fusidic acid by showing that the keto group can occupy a similar space as the hydroxyl group without disrupting critical binding interactions.

These computational approaches are also used to predict the binding affinity of novel, un-synthesized analogs, thereby guiding synthetic efforts toward more promising compounds. researchgate.net For example, by analyzing the space within the EF-G binding site, researchers can design modifications at the C-3 position that may form new, favorable interactions, potentially leading to derivatives with enhanced activity or an expanded antimicrobial spectrum. mdpi.com The combination of synthesis, biological testing, and computational modeling provides a powerful cycle for the rational design of new fusidane antibiotics.

Molecular and Cellular Mechanisms of Action of 11 Keto Fusidic Acid

Inhibition of Ribosomal Protein Synthesis

11-Keto fusidic acid, a derivative of the antibiotic fusidic acid, is understood to inhibit bacterial protein synthesis, a fundamental process for bacterial viability. researchgate.netgoogle.com This mechanism is central to its antibacterial effect. The primary mode of action involves the disruption of the elongation phase of protein synthesis. patsnap.comresearchgate.net

Interaction with Bacterial Elongation Factor G (EF-G)

The primary molecular target of fusidic acid and its derivatives, including the 11-keto form, is the bacterial elongation factor G (EF-G). patsnap.commdpi.comuni-osnabrueck.de EF-G is a crucial protein that facilitates the translocation step in protein synthesis, where the ribosome moves along the messenger RNA (mRNA) template. patsnap.com

Fusidic acid binds to the EF-G-ribosome complex, effectively locking EF-G onto the ribosome. patsnap.comnih.gov This binding prevents the dissociation of EF-G after it has hydrolyzed GTP, a step that is necessary for the continuation of the protein synthesis cycle. patsnap.comnih.gov The antibiotic essentially traps EF-G in an intermediate conformation between its GTP and GDP-bound states. nih.gov This stabilized complex halts the entire process of protein elongation. patsnap.com Molecular docking studies have suggested that the interaction with EF-G is a key component of the antibacterial activity of fusidic acid derivatives. mdpi.com

Impact on Ribosomal Translocation and Recycling

The binding of fusidic acid to the EF-G-ribosome complex directly impedes ribosomal translocation. mdpi.comdrugbank.com Translocation is the process by which the ribosome moves one codon down the mRNA, allowing for the next aminoacyl-tRNA to bind and the polypeptide chain to grow. patsnap.com By stalling EF-G on the ribosome, fusidic acid prevents this movement, thereby arresting protein synthesis. patsnap.com

Furthermore, fusidic acid also inhibits the recycling of ribosomal subunits. mdpi.comnih.gov After a protein is synthesized, the ribosome must be disassembled into its subunits to be available for new rounds of translation. EF-G is also involved in this recycling process. nih.govnih.gov By sequestering EF-G on the ribosome, fusidic acid hinders the separation of the ribosomal subunits, further contributing to the cessation of protein synthesis. mdpi.comnih.gov Kinetic studies have revealed that fusidic acid can target EF-G at multiple stages of the translocation process, leading to a potent inhibitory effect. nih.gov

Antimicrobial Spectrum and Potency of 11-Keto Fusidic Acid Analogs in vitro

The antimicrobial activity of fusidic acid derivatives, including 11-keto fusidic acid, has been the subject of various in vitro studies. While fusidic acid itself has a relatively narrow spectrum, modifications to its structure, such as the introduction of a keto group at the 11th position, can influence its potency and spectrum of activity. researchgate.netfrontiersin.org

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

Fusidic acid and its analogs are particularly effective against Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. google.compatsnap.comresearchgate.net Research has shown that 11-keto fusidic acid derivatives retain significant antibacterial activity against these pathogens. mdpi.com

In one study, the conversion of the 11-OH group to a ketone was shown to maintain or even enhance antibacterial activity. frontiersin.org Another study demonstrated that 11-keto acids were more effective against S. aureus compared to their ester counterparts. mdpi.com The minimum inhibitory concentrations (MICs) of various fusidic acid derivatives against S. aureus and MRSA have been reported, with some analogs showing comparable or even stronger activity than the parent compound. nih.govscinews.uz For instance, a biotransformation product of a fusidic acid derivative, 3-keto-cephalosporin P1, exhibited a lower MIC against S. aureus than its precursor. nih.govscinews.uz

**Table 1: In vitro Activity of Fusidic Acid and its Derivatives against *Staphylococcus aureus***

| Compound | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fusidic acid | S. aureus 209P | 0.004 | nih.gov |

| 3-keto fusidic acid analog | S.aureus 209P | 0.25 | nih.gov |

| 3β-OH fusidic acid analog | S. aureus 209P | 8 | nih.gov |

| 11-keto fusidic acid | S. aureus 209P | 0.25 | nih.gov |

| Cephalosporin (B10832234) P1 | S. aureus | 8 | nih.govscinews.uz |

| 3-Keto-cephalosporin P1 | S. aureus | 4 | nih.govscinews.uz |

| Cephalosporin P1 | MRSA | 8 | nih.govscinews.uz |

| 3-Keto-cephalosporin P1 | MRSA | 8 | nih.govscinews.uz |

Activity against Gram-Negative Bacterial Strains (where applicable for derivatives)

The activity of fusidic acid and many of its derivatives against Gram-negative bacteria is generally limited. researchgate.netscinews.uz However, certain modifications to the fusidic acid structure have been shown to confer some activity against these more resistant pathogens.

Specifically, the introduction of polyamine substituents, such as spermine (B22157) and spermidine (B129725), at the C-3 position of the fusidic acid backbone has resulted in derivatives with inhibitory effects against Gram-negative bacteria like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. researchgate.netmdpi.com These derivatives are thought to have a dual mechanism of action, not only inhibiting protein synthesis but also acting on the bacterial membrane. researchgate.netmdpi.com

Antifungal Activities of Derivatives (e.g., Candida albicans, Cryptococcus neoformans)

While fusidic acid itself does not possess antifungal properties, certain derivatives have demonstrated notable activity against pathogenic fungi. researchgate.netfrontiersin.org Modifications at the 3-OH position with amino-terminal groups have led to compounds that inhibit the growth of Cryptococcus neoformans. nih.gov

Furthermore, derivatives with spermine and spermidine moieties have shown significant fungicidal effects against both Candida albicans and Cryptococcus neoformans. researchgate.netmdpi.com One particular methyl fusidate derivative with a spermine substituent exhibited a broad spectrum of antimicrobial activity, including against C. albicans and C. neoformans. mdpi.com

Table 2: Antifungal Activity of Fusidic Acid Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Spermine derivative of methyl fusidate (22) | Candida albicans | 32.0 | mdpi.com |

| Spermine derivative of methyl fusidate (22) | Cryptococcus neoformans | 1.0 | mdpi.com |

| Spermidine derivative of fusidic acid (19) | Cryptococcus neoformans | 32.0 | mdpi.com |

Modulation of Virulence Factors by Fusidane Derivatives

Fusidane derivatives, a class of tetracyclic triterpenoid (B12794562) antibiotics to which 11-keto fusidic acid belongs, are primarily known for their ability to inhibit bacterial protein synthesis. nih.govdoctorlib.org Beyond this primary mechanism, emerging research suggests that these compounds can also modulate the expression of virulence factors in pathogenic bacteria, particularly Staphylococcus aureus. diva-portal.org Virulence factors are molecules that enable bacteria to colonize a host, evade the immune system, and cause disease. frontiersin.org Targeting these factors represents a promising anti-virulence strategy to disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance development. frontiersin.org

The expression of virulence factors in S. aureus is a tightly regulated process, coordinated by systems such as the accessory gene regulator (agr) quorum-sensing system. diva-portal.orgfrontiersin.org While direct studies on 11-keto fusidic acid's specific impact on virulence factor modulation are not extensively detailed in the current body of research, the activities of its parent compound, fusidic acid, and other derivatives provide insight into the potential mechanisms of the fusidane class. For instance, some studies have investigated the synthesis of new indole (B1671886) derivatives of fusidic acid, which have shown antimicrobial activity against methicillin-resistant S. aureus (MRSA). researchgate.net The antibacterial effect of these derivatives may be linked to both the inhibition of the elongation factor EF-G and their membrane activity, which could indirectly affect the secretion and function of virulence factors. researchgate.net

Research into other antibiotic classes has demonstrated that sub-inhibitory concentrations can significantly alter the expression of virulence factors. doctorlib.org For example, fluoroquinolones have been shown to decrease the production of slime (biofilm) in Staphylococcus epidermidis, while in contrast, they can increase biofilm formation in Klebsiella pneumoniae. doctorlib.org This highlights the complex and often species-specific nature of antibiotic interaction with bacterial virulence.

The potential for fusidane derivatives to act as anti-virulence agents is an active area of investigation. By interfering with bacterial signaling and regulatory networks, these compounds could potentially inhibit the production of toxins, adhesins, and other molecules crucial for the pathogenesis of bacterial infections. diva-portal.orgfrontiersin.org

Table 1: Examples of Virulence Factor Modulation by Antimicrobial Agents

| Antimicrobial Agent Class | Bacterial Species | Effect on Virulence Factor | Reference |

| Fluoroquinolones | Staphylococcus epidermidis | Decreased slime (biofilm) production | doctorlib.org |

| Fluoroquinolones | Klebsiella pneumoniae | Increased biofilm production | doctorlib.org |

| β-lactams | Klebsiella pneumoniae | Increased biofilm production | doctorlib.org |

| Macrolides (Azithromycin) | Pseudomonas aeruginosa | Inhibition of virulence factors | doctorlib.org |

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The combination of antimicrobial agents is a common strategy to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. Fusidic acid and its derivatives have been evaluated in combination with various other antibiotics, revealing a complex pattern of synergistic, antagonistic, and indifferent interactions.

Synergistic Interactions: Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, has been observed between fusidic acid and several other antimicrobial agents. nih.gov

Rifampin: The combination of fusidic acid and rifampin has been shown to be synergistic, significantly enhancing its in vitro activity. nih.gov

Gentamicin: Enhanced activity was also noted when fusidic acid was combined with gentamicin. nih.gov

Polymyxin (B74138) B: A synergistic effect was reported when fusidic acid was used with polymyxin B against K. pneumoniae and E. coli. researchgate.net

Quorum-Sensing Inhibitors: One study demonstrated that a quorum-sensing inhibitor could increase the metabolic inactivation of bacteria by fusidic acid, suggesting a synergistic approach for treating biofilm-related infections. unica.it

Medicinal Dyes: Combination studies with medicinal dyes found that 26% of dye-antibiotic combinations were synergistic against Gram-positive strains. wits.ac.za

Antagonistic Interactions: Antagonism, where one drug diminishes the effect of another, has also been reported, particularly with fluoroquinolones.

Quinolones: An in vitro study demonstrated antagonism between fusidic acid and quinolones such as levofloxacin, ciprofloxacin, ofloxacin, and moxifloxacin (B1663623) against 26 staphylococci strains. nih.gov Clinicians are advised to exercise caution when considering the co-prescription of these agents. nih.gov

Fluoroquinolones and Rifampicin (B610482): Some sources suggest that fusidic acid should not be combined with fluoroquinolones or rifampicin due to antagonistic effects. researchgate.net This finding regarding rifampicin contradicts other studies that report synergy. nih.gov This discrepancy highlights the need for further research to clarify the nature of this interaction, which may be dependent on the specific strains and testing conditions.

The mechanisms underlying these interactions are multifaceted. Synergy can result from sequential inhibition of a metabolic pathway, enhanced uptake of one drug by the action of another, or inhibition of an enzyme that inactivates the other drug. Antagonism can occur if one agent induces resistance to the other or if they compete for the same binding site. While specific data for 11-keto fusidic acid is limited, the findings for fusidic acid provide a crucial framework for predicting its potential interactions.

Table 2: Summary of In Vitro Interactions between Fusidic Acid and Other Antimicrobial Agents

| Combination Agent | Target Organism(s) | Observed Interaction | Reference |

| Rifampin | Gram-positive pathogens | Synergy | nih.gov |

| Rifampicin | Not specified | Antagonism | researchgate.net |

| Gentamicin | Gram-positive pathogens | Synergy | nih.gov |

| Polymyxin B | K. pneumoniae, E. coli | Synergy | researchgate.net |

| Quinolones (Levofloxacin, Ciprofloxacin, Ofloxacin, Moxifloxacin) | Staphylococci | Antagonism | nih.gov |

| Fluoroquinolones | Not specified | Antagonism | researchgate.net |

| Various Medicinal Dyes | Gram-positive strains | Synergy (26% of combinations) | wits.ac.za |

| Quorum-Sensing Inhibitor (Compound 2) | S. aureus | Enhanced activity (Synergy) | unica.it |

Preclinical Pharmacodynamics and Efficacy Studies of 11 Keto Fusidic Acid Analogs in Model Systems

In vitro Efficacy Against Pathogenic Microorganisms

The in vitro efficacy of 11-keto fusidic acid and its analogs has been evaluated against a range of pathogenic microorganisms, demonstrating their potential as antibacterial and antifungal agents. mdpi.comnih.gov Research has shown that 11-keto fusidic acid, a derivative of fusidic acid, can effectively inhibit the growth of various bacteria and fungi. mdpi.comresearchgate.net

Studies have explored the antimicrobial activity of a series of fusidic acid derivatives, including those with modifications at the C-11 position. For instance, 11-keto acids have shown greater efficacy against Staphylococcus aureus compared to their corresponding ester derivatives. mdpi.comnih.gov This suggests that the keto group at the C-11 position plays a crucial role in the antimicrobial activity of these compounds. mdpi.com

In one study, a variety of amino derivatives of fusidic acid were synthesized and tested against several bacterial and fungal strains. mdpi.comnih.gov The results indicated that certain 11-keto derivatives exhibited significant activity against S. aureus (MRSA) and the fungus Cryptococcus neoformans. mdpi.com Specifically, compounds with spermidine (B129725) and spermine (B22157) substituents at the C-3 position, in addition to the 11-keto group, displayed a broad spectrum of activity against S. aureus, E. coli, P. aeruginosa, A. baumannii, and C. albicans. mdpi.com

The minimum inhibitory concentration (MIC) is a key measure of in vitro antimicrobial efficacy. For several 11-keto fusidic acid analogs, MIC values have been determined against various pathogens. The data below summarizes the in vitro activity of selected 11-keto fusidic acid derivatives.

Interactive Data Table: In vitro Efficacy of 11-Keto Fusidic Acid Analogs

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 11-keto acid analog 5 | S. aureus | > C-21 ester analog 6 |

| 11-keto acid analog 7 | S. aureus | > C-21 ester analog 8 |

| 11-keto acid analog 9 | S. aureus | > C-21 ester analog 10 |

| 11-keto acid analog 15 | S. aureus | > C-21 ester analog 16 |

| Compound 19 (spermidine derivative) | S. aureus | 32 |

| Compound 22 (spermine derivative) | S. aureus | 2.0 |

| Compound 22 (spermine derivative) | E. coli | 32.0 |

| Compound 22 (spermine derivative) | P. aeruginosa | 32.0 |

| Compound 22 (spermine derivative) | A. baumannii | 32.0 |

| Compound 22 (spermine derivative) | C. albicans | 32.0 |

| Compound 22 (spermine derivative) | C. neoformans | 1.0 |

Source: mdpi.com

These findings highlight the potential of 11-keto fusidic acid analogs as a promising class of antimicrobial agents, with some derivatives demonstrating broad-spectrum activity. mdpi.com Further research into the structure-activity relationships of these compounds could lead to the development of even more potent and effective antimicrobial drugs.

In vivo Efficacy in Animal Models of Infection

Preclinical studies in animal models of infection are crucial for evaluating the therapeutic potential of new antimicrobial agents. While specific in vivo efficacy data for 11-keto fusidic acid itself is limited in the provided search results, the efficacy of fusidic acid and its analogs has been demonstrated in various animal models, providing a basis for understanding the potential of its keto-derivatives. google.comnih.gov

Fusidic acid has shown efficacy in treating infections caused by susceptible organisms in animal models. nih.gov For example, in a mouse peritonitis model, the ketolide ABT-773, which shares a keto group modification, demonstrated significant in vivo efficacy against various strains of Enterococcus faecalis and Enterococcus faecium. nih.gov This suggests that the presence of a keto group can be compatible with in vivo activity.

Furthermore, novel fusidic acid-based compounds have been developed that show efficacy against a fusidic acid-resistant strain of Staphylococcus aureus in a murine soft-tissue infection model. google.com This indicates that modifications to the fusidic acid scaffold, which could include the introduction of a keto group, can lead to compounds with improved in vivo performance, particularly against resistant pathogens. google.com

In a study assessing the inhibitory effects of fusidic acid on Babesia microti in mice, significant inhibition of parasite growth was observed at a dose of 500 mg/kg body weight. nih.gov This demonstrates the in vivo potential of fusidic acid against certain parasitic infections. nih.gov While this study did not specifically use 11-keto fusidic acid, it supports the general in vivo activity of the fusidane scaffold.

The table below summarizes the in vivo efficacy of fusidic acid and a related ketolide in animal models, which provides context for the potential of 11-keto fusidic acid analogs.

Interactive Data Table: In vivo Efficacy of Fusidic Acid and a Ketolide Analog

| Compound | Animal Model | Pathogen | Efficacy Measure | Result |

|---|---|---|---|---|

| Fusidic Acid | Mouse | Babesia microti | Inhibition of growth | Significant at 500 mg/kg |

| ABT-773 (Ketolide) | Mouse Peritonitis | Enterococcus faecalis (Ery-susceptible) | 50% Protective Dose (PD50) | 0.5 - 4.1 mg/kg |

| ABT-773 (Ketolide) | Mouse Peritonitis | Enterococcus faecium (Ery-intermediate) | 50% Protective Dose (PD50) | 10.3 - 16.2 mg/kg |

| Novel FA analog | Murine Soft-Tissue Infection | Fusidic Acid-Resistant S. aureus | Efficacy demonstrated | Potent activity |

Source: google.comnih.govnih.gov

These studies underscore the potential for in vivo efficacy of fusidic acid derivatives. Further investigation into the specific in vivo activity of 11-keto fusidic acid and its analogs in various animal models of bacterial and parasitic infections is warranted to fully elucidate their therapeutic potential.

Mechanistic Investigations in Cell Culture Models (excluding human cells for clinical outcomes)

The primary mechanism of action for fusidic acid and its derivatives, including 11-keto fusidic acid, is the inhibition of protein synthesis in bacteria. mdpi.comresearchgate.netresearchgate.netresearchgate.net This is achieved through a specific interaction with the elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis. mdpi.comnih.govnih.gov

Fusidic acid binds to the EF-G-ribosome complex, preventing the release of EF-G after GTP hydrolysis. nih.gov This stalls the ribosome on the mRNA, thereby inhibiting the elongation of the polypeptide chain and ultimately leading to a bacteriostatic effect. nih.gov While fusidic acid is primarily bacteriostatic, it can be bactericidal at higher concentrations. nih.gov

The investigation into the mechanism of action of 11-keto fusidic acid and its analogs in cell culture models, particularly focusing on their interaction with bacterial ribosomes and membranes, is essential for understanding their full therapeutic potential and for the rational design of new, more effective antibiotics.

Resistance Mechanisms to Fusidic Acid and its Keto-Derivatives in Preclinical Contexts

Resistance to fusidic acid, and by extension its keto-derivatives, can arise through several mechanisms, primarily involving alterations in the drug's target or the acquisition of resistance genes. nih.govnih.gov These resistance mechanisms can be either chromosomally mediated or plasmid-mediated. nih.govwhiterose.ac.uk

Chromosomal Gene Mutations (e.g., fusA)

The most common mechanism of resistance to fusidic acid involves mutations in the chromosomal gene fusA, which encodes the elongation factor G (EF-G), the primary target of the antibiotic. nih.govnih.govfrontiersin.org These mutations lead to alterations in the structure of EF-G, reducing the binding affinity of fusidic acid to its target. nih.gov This decreased affinity allows protein synthesis to continue even in the presence of the drug, conferring resistance. nih.gov

Numerous different amino acid substitutions in EF-G have been identified that result in fusidic acid resistance in Staphylococcus aureus. nih.gov These mutations are often located in structural domains I, III, and V of the EF-G protein. nih.gov The level of resistance conferred by fusA mutations can vary depending on the specific mutation. nih.gov For instance, in methicillin-resistant S. aureus (MRSA), fusA mutations are the predominant mechanism of fusidic acid resistance and are often associated with high-level resistance. nih.gov

Plasmid-Mediated Resistance Mechanisms (e.g., fusB-type genes)

Plasmid-mediated resistance to fusidic acid is another significant mechanism, often involving the acquisition of fusB-type genes. nih.govwhiterose.ac.uk The fusB gene, originally identified on the plasmid pUB101 in S. aureus, encodes a protein that protects the ribosome from the action of fusidic acid. nih.govnih.gov The FusB protein binds to EF-G on the ribosome, leading to the dissociation of fusidic acid from its target and allowing protein synthesis to proceed. whiterose.ac.uk

Besides fusB, other related plasmid-mediated resistance genes have been identified, including fusC and fusD. nih.govnih.gov These genes encode proteins with significant amino acid similarity to FusB and are also involved in protecting the ribosomal target. nih.gov The prevalence of these genes can vary among different bacterial populations. nih.gov For example, in some studies of methicillin-susceptible S. aureus (MSSA), fusB was the most common acquired resistance gene. nih.gov The fusB gene has also been found integrated into the chromosome of some S. aureus strains. nih.govnih.gov

The presence of these plasmid-mediated resistance mechanisms can contribute to the spread of fusidic acid resistance among staphylococcal populations. nih.gov

Analytical Methodologies for the Characterization and Quantification of 11 Keto Fusidic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation of 11-Keto fusidic acid from complex mixtures and for the evaluation of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of 11-Keto fusidic acid. researchgate.netlgcstandards.com Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering robust and reproducible separation of fusidic acid and its related substances, including 11-Keto fusidic acid.

One established RP-HPLC method facilitates the simultaneous determination of halobetasol (B1672918) propionate (B1217596) and fusidic acid along with their impurities. asianpubs.org This method utilizes a Zorbax SB phenyl column with a mobile phase composed of a buffer (0.1% triethylamine (B128534) adjusted to pH 2.0 with orthophosphoric acid), acetonitrile (B52724), and methanol (B129727) in a 40:35:25 (v/v) ratio, with UV detection at 240 nm. asianpubs.org In this system, stock solutions of 11-Keto fusidic acid are typically prepared at a concentration of 800 ppm. asianpubs.org

Another method developed for a cream formulation containing fusidic acid and mometasone (B142194) furoate also demonstrates the capability of HPLC to separate 11-Keto fusidic acid from other active ingredients and impurities. researchgate.net Furthermore, a stability-indicating RP-HPLC method was developed for the simultaneous quantification of impurities of both fusidic acid and betamethasone-17-valerate (B13397696) in a cream. This method employed a YMC-Pack Pro C18 column (150 mm × 4.6 mm, 3 µm) with the column oven at 40°C and UV detection at 235 nm. oup.com

The versatility of HPLC is also highlighted in biotransformation studies. For instance, when fusidic acid derivatives were incubated with Microbacterium oxydans, HPLC was used to analyze the resulting products. nih.gov The separation was achieved on an Agilent ZORBAX SB-C18 column with a gradient elution of acetonitrile and water containing 0.05% formic acid. nih.gov

Table 1: HPLC Methods for 11-Keto Fusidic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zorbax SB phenyl (250 mm × 4.6 mm) asianpubs.org | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) oup.com | Agilent ZORBAX SB-C18 (5 µm, 4.6 mm × 250 mm) nih.gov |

| Mobile Phase | Buffer (0.1% triethylamine, pH 2.0), acetonitrile, methanol (40:35:25 v/v) asianpubs.org | Gradient elution oup.com | Acetonitrile and water with 0.05% formic acid (gradient) nih.gov |

| Detection | UV at 240 nm asianpubs.org | UV at 235 nm oup.com | UV at 210 nm nih.gov |

| Application | Simultaneous determination with halobetasol propionate and impurities asianpubs.org | Stability-indicating analysis of fusidic acid and betamethasone-17-valerate impurities oup.com | Analysis of biotransformation products nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a straightforward and efficient method for monitoring reaction progress and assessing the purity of 11-Keto fusidic acid and its derivatives. mdpi.com In the synthesis of 3-amino-substituted analogues of fusidic acid, reaction progress was monitored using Sorbfil plates (PTSHAF-V). Visualization was achieved by spraying with 10% sulfuric acid followed by heating. mdpi.com Commercial standards of 11-Keto fusidic acid with a purity of ≥98% as determined by TLC are available, underscoring the technique's role in quality control.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of 11-Keto fusidic acid, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing a range of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is a powerful tool for the complete structural assignment of 11-Keto fusidic acid and its derivatives. mdpi.comcore.ac.uksemanticscholar.org

In the structural characterization of fusidic acid derivatives, ¹H and ¹³C NMR spectra provide foundational information. nih.govmdpi.com For instance, the presence of a ketone group at C-11 in 11-Keto fusidic acid is confirmed by a characteristic downfield shift in the ¹³C NMR spectrum to around δC 199 ppm. mdpi.com The stereochemistry of these complex molecules is often determined using NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space interactions between protons. core.ac.uksemanticscholar.org

In a study of 3-amino-substituted analogues, comprehensive NMR analysis (¹H, ¹³C, COSY, NOESY, HSQC, and HMBC) was performed on a Bruker Avance II 500 HD Ascend spectrometer to confirm the structures of the synthesized compounds. mdpi.com Similarly, the structures of new fusidic acid derivatives produced via biotransformation were elucidated using extensive 2D NMR analysis, including ¹H-¹H COSY, HSQC, and HMBC spectra. nih.gov

Table 2: Key NMR Techniques for 11-Keto Fusidic Acid Structural Analysis

| NMR Technique | Information Provided | Reference |

| ¹H NMR | Provides information on the proton environment, including chemical shifts and coupling constants. | nih.govmdpi.com |

| ¹³C NMR | Determines the number and chemical environment of carbon atoms, identifying key functional groups like ketones. mdpi.com | nih.govmdpi.commdpi.com |

| COSY | Establishes proton-proton coupling networks, identifying adjacent protons. | nih.govmdpi.com |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | mdpi.comcore.ac.uk |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds), crucial for assembling the carbon skeleton. | nih.govmdpi.com |

| NOESY/ROESY | Reveals through-space proximity of protons, essential for determining stereochemistry. core.ac.uksemanticscholar.org | mdpi.comcore.ac.uksemanticscholar.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 11-Keto fusidic acid. oup.comsemanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov

In the analysis of 3-amino-substituted analogues of fusidic acid, MALDI-TOF/TOF mass spectrometry was utilized in positive ion mode to measure the mass spectra of the synthesized compounds. mdpi.com Similarly, ESI-MS was used to determine the molecular weight of new fusidic acid derivatives from biotransformation experiments. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, aiding in the identification of metabolites and degradation products. uit.no

Capillary Electrophoresis for Complex Formation Studies

Capillary Electrophoresis (CE) has been effectively employed to study the formation of inclusion complexes between 11-Keto fusidate and cyclodextrins (CDs). researchgate.net By monitoring the changes in the electrophoretic mobility of the negatively charged 11-Keto fusidate in the presence of varying concentrations of α-, β-, and γ-cyclodextrins, the stability constants of the resulting complexes can be determined. researchgate.net

Studies have shown that 11-Keto fusidate, along with other fusidic acid derivatives, forms stronger complexes with cyclodextrins compared to fusidic acid itself, likely due to a decrease in hydrophilicity. researchgate.net The data obtained for α- and β-CDs were consistent with a 1:1 stoichiometry, while the interaction with γ-CD suggested the formation of both strong 1:1 and weaker 1:2 (fusidate:CD) complexes. researchgate.net

Application as an Analytical Reference Standard

11-Keto fusidic acid, a primary metabolite and impurity of the antibiotic fusidic acid, serves a critical role as an analytical reference standard in the pharmaceutical industry. axios-research.comlookchem.com Its availability as a fully characterized chemical compound is essential for the development, validation, and routine application of analytical methods aimed at ensuring the quality, purity, and potency of fusidic acid drug products. axios-research.comaxios-research.com

Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis. In the context of pharmaceutical quality control, 11-keto fusidic acid is employed to accurately identify and quantify its presence as an impurity in fusidic acid active pharmaceutical ingredients (APIs) and finished drug products. lookchem.comcymitquimica.com This is crucial for complying with stringent regulatory requirements set by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). axios-research.comaxios-research.com The EP lists 11-keto fusidic acid as "Fusidic Acid EP Impurity H". axios-research.com

The use of 11-keto fusidic acid as a reference standard is integral to various stages of drug development and manufacturing. This includes analytical method development and validation, quality control (QC) applications during synthesis and formulation, and stability studies. axios-research.comaxios-research.com By providing a known standard, researchers and analysts can reliably assess the performance of their analytical methods and ensure the accuracy of their results. cymitquimica.comresearchgate.netnih.gov

Several analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the determination of fusidic acid and its related impurities. researchgate.netnih.govscielo.br In these methods, a reference standard of 11-keto fusidic acid is used to establish system suitability, specificity, and to calibrate the instrument for accurate quantification.

For instance, in a reversed-phase HPLC (RP-HPLC) method developed for the simultaneous determination of fusidic acid and its impurities, a stock solution of 11-keto fusidic acid is prepared at a specific concentration. asianpubs.org This solution is then used to spike placebo samples or to create a mixed standard solution containing fusidic acid and its other known impurities. asianpubs.org The resulting chromatogram allows for the clear separation and identification of each compound, with the peak corresponding to 11-keto fusidic acid being confirmed by comparison with the retention time of the reference standard. asianpubs.org

The table below provides an example of the components in a mixed standard solution used for the analytical testing of a pharmaceutical cream containing fusidic acid.

| Compound | Concentration in Stock Solution |

| Halobetasol propionate | 150 ppm |

| Diflorasone 21 propionate | 100 ppm |

| Diflorasone 17 propionate 21 mesylate | 100 ppm |

| Fusidic acid | 400 ppm |

| 3-keto fusidic acid | 800 ppm |

| 11-keto fusidic acid | 800 ppm |

| 16-disacetyl fusidic acid | 800 ppm |

| This table illustrates the typical concentrations of various compounds, including 11-keto fusidic acid, in a stock solution prepared for analytical method development and validation. asianpubs.org |

In stability-indicating methods, the reference standard is crucial for distinguishing the active ingredient from its degradation products, including 11-keto fusidic acid. scielo.brresearchgate.netoup.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are performed to demonstrate the method's ability to separate all potential degradation products. The 11-keto fusidic acid reference standard is used to confirm the identity of the peak corresponding to this specific degradant.

The availability of well-characterized reference standards like 11-keto fusidic acid, complete with a Certificate of Analysis (CoA), ensures traceability and compliance with regulatory guidelines. axios-research.comaxios-research.com These CoAs provide essential information about the compound's identity, purity, and other relevant physical and chemical properties.

The following table summarizes the key identification and chemical properties of 11-Keto Fusidic Acid.

| Property | Value |

| Chemical Name | (3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-11-oxo-29-nordammara-17(20),24-dien-21-oic Acid |

| Synonyms | 11-Oxofusidic Acid, Fusidic Acid EP Impurity H, Simplifusidic acid I |

| CAS Number | 16711-91-4 |

| Molecular Formula | C₃₁H₄₆O₆ |

| Molecular Weight | 514.69 g/mol |

| This table details the fundamental chemical identifiers and properties of 11-Keto Fusidic Acid. axios-research.comlookchem.comlgcstandards.combiosynth.commedchemexpress.comchemscene.com |

Emerging Research Avenues and Future Perspectives for 11 Keto Fusidic Acid

Development of Novel Therapeutic Agents Based on the 11-Keto Fusidane Scaffold

The chemical scaffold of fusidic acid, a steroidal antibiotic produced by fungi like Fusidium coccineum, is characterized by a unique tetracyclic triterpenoid (B12794562) structure. cjnmcpu.comresearchgate.netnih.gov The presence of a ketone group at the C-11 position, creating 11-keto fusidic acid (also known as 11-oxofusidic acid), significantly influences its biological activity and provides a key site for chemical modification. mdpi.comscbt.comgoogle.com This scaffold has become a foundation for developing novel therapeutic agents aimed at overcoming the limitations of existing antibiotics, such as narrow spectrum activity and emerging resistance. nih.govmdpi.com

Chemical modifications of the 11-keto fusidane scaffold are a primary strategy for generating new drug candidates. cjnmcpu.com By altering functional groups at various positions, scientists aim to enhance potency, broaden the spectrum of activity, and improve resistance profiles. nih.govacs.org For instance, the synthesis of 3-amino-substituted derivatives from 3,11-dioxo analogues of fusidic acid has yielded compounds with modified biological activities. researchgate.netmdpi.com In these syntheses, the keto group at C-11 often remains, or is strategically reduced, while modifications at C-3 introduce new chemical diversity. nih.gov

Research has shown that even minor structural changes to the ketosteroid framework can lead to significant differences in biological effects. mdpi.comresearchgate.net The introduction of oxime groups, amines, and lactam rings into the fusidane structure has produced derivatives with notable antibacterial and, in some cases, antitumor effects. researchgate.netresearchgate.net For example, the reaction of 3,11-diketo-benzylfusidate with phenylhydrazines proceeds chemoselectively at the C-3 position to provide 2,3-fused indoles, leaving the 11-keto function intact and available for further modification or for its role in biological activity. researchgate.netresearchgate.net These synthetic efforts highlight the versatility of the 11-keto fusidane scaffold as a template for creating a diverse library of compounds with potential therapeutic applications beyond its original antibacterial role. cjnmcpu.comnih.gov

Table 1: Examples of Synthesized Derivatives Based on the Fusidane Scaffold

| Compound Name | Starting Material | Key Modification | Noted Biological Effect | Reference(s) |

|---|---|---|---|---|

| 3-Keto-cephalosporin P1 | Cephalosporin (B10832234) P1 | Oxidation of C-3 hydroxyl to a ketone | More potent antibacterial activity against S. aureus than the parent compound. | nih.gov |

| 3,11-Didehydrofusidic acid | Fusidic acid | Oxidation of hydroxyl groups at C-3 and C-11 to ketones | A key intermediate for further derivatization. | google.com |

| 3-Amino-substituted 11-oxo fusidic acid analogues | 3,11-Dioxo fusidic acid | Reductive amination at C-3 | Investigated for antimicrobial effects and potential to overcome drug resistance. | researchgate.netmdpi.com |

| Fusidic acid 3,11-dioxime | 3,11-Dioxo methylfusidate | Conversion of keto groups at C-3 and C-11 to oximes | High antiproliferative effect against non-small cell lung cancer cells (H522). | researchgate.net |

Bioengineering and Synthetic Biology Approaches for Fusidane Production and Diversification

Bioengineering and synthetic biology offer powerful tools for the production and diversification of fusidane antibiotics, including 11-keto fusidic acid. nih.govresearchgate.net These approaches aim to overcome the limitations of traditional fermentation and chemical synthesis, such as low yields and the difficulty of producing specific analogues. google.comoup.com By manipulating the biosynthetic gene clusters (BGCs) responsible for fusidane production in fungi, researchers can engineer strains for higher yields and create novel compounds. nih.gov

The biosynthetic pathways for fusidane-type antibiotics like fusidic acid, helvolic acid, and cephalosporin P1 originate from a common intermediate, (3S)-2,3-oxidosqualene. nih.gov A core set of conserved enzymes catalyzes the initial steps, after which specialized "post-tailoring" enzymes determine the final structure of the molecule. nih.govnih.gov This modularity is ideal for combinatorial biosynthesis, a technique where genes from different pathways are mixed and matched to generate chemical diversity. cjnmcpu.comnih.gov

A notable example of this strategy involved the random assembly of post-tailoring genes from the helvolic acid, fusidic acid, and cephalosporin P1 pathways into a host strain that produces the common fusidane intermediate. nih.govresearchgate.net This "stochastic combinational strategy" led to the production of 58 different fusidane-type analogues, 54 of which were entirely new compounds. nih.govresearchgate.net Such methods can generate libraries of novel fusidanes, which can then be screened for improved therapeutic properties, including derivatives with the 11-keto feature. These bioengineering efforts not only expand the chemical diversity of fusidane antibiotics but also provide new insights into their structure-activity relationships. researchgate.netresearchgate.net

Computational Design and Discovery of New 11-Keto Fusidic Acid Analogs

Computational methods are increasingly integral to the design and discovery of new drugs, including novel analogues of 11-keto fusidic acid. mdpi.comgoogle.com These approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the rapid, virtual screening of large libraries of potential compounds and provide insights into how they might interact with their biological targets. nih.gov

Molecular docking, for example, can predict the binding affinity and orientation of a ligand (such as an 11-keto fusidic acid analog) within the active site of a target protein. mdpi.com Fusidic acid's primary target is the bacterial elongation factor G (EF-G), a protein essential for protein synthesis. nih.govmdpi.com By modeling the interactions between new 11-keto fusidic acid derivatives and EF-G, researchers can prioritize the synthesis of compounds that are predicted to bind more strongly or overcome known resistance mechanisms. mdpi.com Studies have used this approach to evaluate 3-amino-substituted analogues of fusidic acid, correlating the computational predictions with in vitro antibacterial activity. The results indicated that 11-keto acid derivatives were more effective against S. aureus compared to their ester counterparts, a finding consistent with the molecular docking analysis. mdpi.com

These computational tools help to rationalize structure-activity relationships and guide the design of next-generation fusidanes. researchgate.net By understanding the key structural features required for potent activity, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success, accelerating the development of new therapeutic agents based on the 11-keto fusidane scaffold. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the identity and purity of 11-Keto Boswellic Acid (KBA) in natural extracts or synthetic preparations?

- Methodological Answer : KBA’s identity and purity are confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 237 nm) is standard for quantification, coupled with mass spectrometry (LC-MS/MS) for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry, particularly for distinguishing KBA from its acetylated derivatives. Purity thresholds (≥98%) should be validated using certified reference standards (CAS 17019-92-0) .

Q. How can researchers design experiments to assess KBA’s baseline bioactivity in vitro, such as anti-inflammatory or anti-cancer effects?

- Methodological Answer : Begin with cell viability assays (e.g., CCK-8) using human cancer cell lines (e.g., glioma U87 cells) at varying KBA concentrations (e.g., 10–100 μM). Include positive controls (e.g., dexamethasone for inflammation) and negative controls (vehicle-only treatments). Measure downstream biomarkers via Western blot (e.g., NF-κB, caspase-3) to link bioactivity to molecular pathways. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What are the challenges in isolating KBA from Boswellia serrata resin, and how can extraction protocols be optimized?

- Methodological Answer : KBA co-elutes with structurally similar boswellic acids (e.g., β-boswellic acid), requiring advanced separation techniques. Optimize solvent systems (e.g., ethanol-water gradients) and employ preparative HPLC with chiral columns to resolve enantiomers. Validate yields using gravimetric analysis and purity via HPLC-UV. Reference protocols from phytochemistry journals for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on KBA’s pharmacokinetics and efficacy?

- Methodological Answer : Discrepancies often arise from differences in bioavailability and metabolic degradation. Use tandem in vitro-in vivo approaches:

In vitro : Simulate metabolic stability using liver microsomes (e.g., human CYP450 enzymes).

In vivo : Administer KBA via oral gavage in rodent models and collect plasma/tissue samples at timed intervals. Analyze using LC-MS/MS to measure active metabolites (e.g., 3-O-acetyl-KBA). Compare results to in vitro predictions, adjusting for protein binding and tissue distribution .

Q. What experimental designs are recommended for studying KBA’s interaction with nuclear receptors (e.g., androgen receptors) in non-mammalian models?

- Methodological Answer : Use reporter gene assays in transfected cell lines (e.g., zebrafish hepatocytes) to quantify receptor activation. For example, co-transfect human androgen receptor (AR) plasmids with luciferase reporters and treat with KBA (1–100 nM). Include 11-keto testosterone as a positive control. Validate binding via competitive radioligand assays (e.g., ³H-DHT displacement). Cross-reference structural analogs (e.g., 3-O-acetyl-KBA) to identify critical functional groups .

Q. How can network pharmacology and molecular docking be integrated with wet-lab experiments to elucidate KBA’s multi-target mechanisms?

- Methodological Answer :

Computational : Build a protein interaction network using databases (e.g., STRING, KEGG) and dock KBA against prioritized targets (e.g., AKT1, TNF-α) with AutoDock Vina.

Experimental : Validate top candidates via siRNA knockdown in relevant cell lines. Measure changes in KBA-induced effects (e.g., apoptosis) to confirm target involvement. Use pathway enrichment analysis (e.g., Gene Ontology) to contextualize findings .

Q. What strategies mitigate batch-to-batch variability in KBA isolation from natural sources, and how should this be addressed in experimental replication?

- Methodological Answer : Standardize raw material sourcing (e.g., Boswellia serrata from certified regions) and document extraction parameters (e.g., temperature, solvent ratios). Implement Quality Control (QC) protocols:

- HPLC fingerprinting to compare batches.

- Accelerated stability studies (40°C/75% RH) to assess degradation profiles.

- Include batch metadata in publications to enable cross-study comparisons .

Data Management and Reproducibility

Q. How should researchers document and share KBA-related data to enhance reproducibility in multi-institutional studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include CAS 17019-92-0, purity assays, and spectral data (NMR, MS) in supplementary materials.

- Repository Use : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights).

- Experimental Protocols : Share step-by-step extraction/assay protocols via platforms like Protocols.io , citing Beilstein Journal guidelines for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.